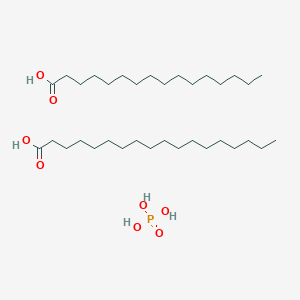
Peroxypyruvic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxypyruvic acid is a peroxy acid derivative of pyruvic acid, characterized by the presence of an additional peroxide group (-OOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peroxypyruvic acid can be synthesized by reacting pyruvic acid with an oxidizing agent such as hydrogen peroxide. The reaction typically involves mixing pyruvic acid with hydrogen peroxide at low temperatures, ranging from -20°C to 0°C, and stirring the mixture for several hours . The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired peroxy acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where pyruvic acid and hydrogen peroxide are combined under controlled conditions. The reaction is monitored to optimize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Peroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced back to pyruvic acid under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, barium peroxide, sodium carbonate peroxide, etc..
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions involving this compound often require low temperatures and controlled environments to prevent decomposition.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield various products, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduction typically yields pyruvic acid.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Peroxypyruvic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its oxidizing properties are leveraged for specific synthetic processes.
Mecanismo De Acción
The mechanism by which peroxypyruvic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to the destruction of microbial cells . The compound’s strong oxidizing nature makes it effective in breaking down complex molecules and disrupting biological processes.
Comparación Con Compuestos Similares
Peracetic Acid: Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.
Peroxymonosulfuric Acid: Known for its use in industrial applications, particularly in the bleaching of pulp and detoxification of cyanide.
Peroxybenzoic Acid: Used in organic synthesis for the oxidation of various substrates.
Uniqueness of Peroxypyruvic Acid: this compound is unique due to its specific structure, which combines the properties of pyruvic acid with an additional peroxide group This combination imparts strong oxidizing capabilities while retaining the reactivity of the keto group in pyruvic acid
Propiedades
Número CAS |
1263153-18-9 |
|---|---|
Fórmula molecular |
C3H4O4 |
Peso molecular |
104.06 g/mol |
Nombre IUPAC |
2-oxopropaneperoxoic acid |
InChI |
InChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3 |
Clave InChI |
BXASKOSTAOGNPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


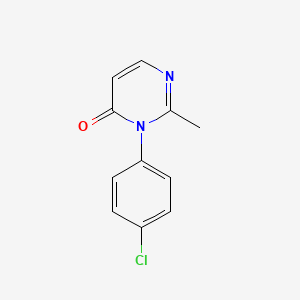

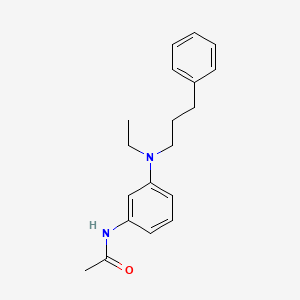
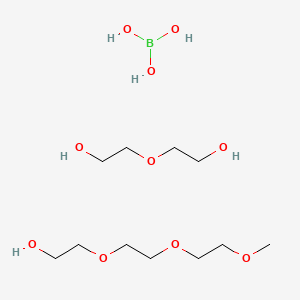
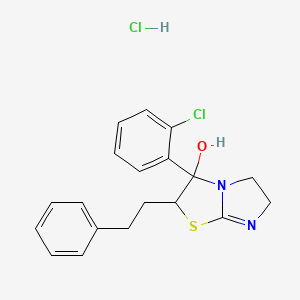
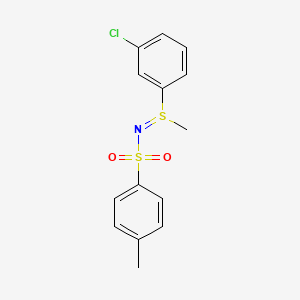
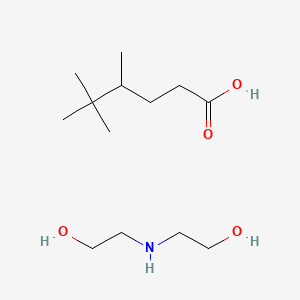
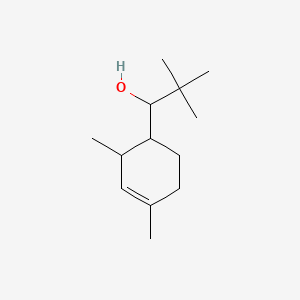
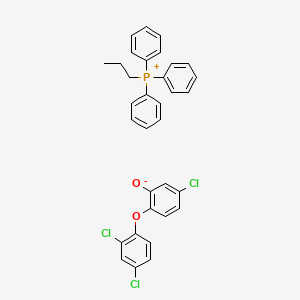

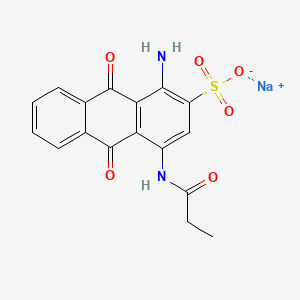
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)

